N-(2-chloro-4-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-15-7-10-22(21(27)11-15)29-23(31)14-30-13-20(24(32)17-5-4-6-18(12-17)34-3)25(33)19-9-8-16(2)28-26(19)30/h4-13H,14H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMOJSGYCRZIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the acetamide group and the chloromethylphenyl moiety. Key reagents used in these steps include various chlorinating agents, methylating agents, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, but typically involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions requiring precise control of parameters:
- Core Formation : Cyclization of precursors (e.g., naphthyridinone core synthesis via condensation reactions under reflux in aprotic solvents like DMF) .
- Functionalization : Sequential introduction of substituents (e.g., coupling 3-methoxybenzoyl via Friedel-Crafts acylation or nucleophilic substitution) at controlled temperatures (60–100°C) .
- Purification : Recrystallization or column chromatography (using ethyl acetate/hexane gradients) to isolate the final product .
- Key Reagents : Acetic anhydride, methylbenzoyl chloride, and catalysts like Lewis acids (AlCl₃) for acylation .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to assign protons and carbons (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl carbons at δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.001 Da) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves stereochemistry and confirms bond angles .
Q. What functional groups dictate reactivity and bioactivity?
Methodological Answer:
| Functional Group | Role | Reference |
|---|---|---|
| Naphthyridinone core | Stabilizes π-π stacking with biological targets (e.g., enzyme active sites) | |
| 3-Methoxybenzoyl moiety | Enhances lipophilicity and modulates target binding affinity | |
| Chlorophenyl group | Influences electron-withdrawing effects and solubility in polar media | |
| Acetamide linker | Facilitates hydrogen bonding with proteolytic enzymes or receptors |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimizing acylation yields via response surface methodology (RSM) identifies ideal conditions (e.g., 80°C in DMF with 1.2 eq AlCl₃) .
- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., precise residence time control for cyclization steps) .
- In-situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .
Q. What strategies assess biological activity and elucidate target pathways?
Methodological Answer:
- Enzyme Assays : Test inhibition of kinases (e.g., EGFR, BRAF) using fluorescence-based assays (IC50 determination) .
- Cellular Studies : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) with dose-response curves .
- Proteomics/Transcriptomics : SILAC or RNA-seq identifies downstream targets (e.g., apoptosis-related proteins like Bcl-2) .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with receptors (e.g., COX-2 for anti-inflammatory activity) .
Q. How can contradictions in reported pharmacological data be resolved?
Methodological Answer:
- Meta-analysis : Compare datasets across studies (e.g., IC50 variability in kinase assays) to identify confounding factors (cell line heterogeneity, assay protocols) .
- Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing Cl with F on the phenyl ring) to isolate substituent effects on bioactivity .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. Which computational methods predict drug-likeness and metabolic stability?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models study reaction pathways (e.g., hydrolysis of the acetamide group) .
- MD Simulations : Analyze stability in biological membranes (e.g., 100-ns trajectories in lipid bilayers) to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
